molecular formula C16H17N3 B2922699 N-benzyl-1-ethyl-1H-1,3-benzodiazol-2-amine CAS No. 27185-22-4

N-benzyl-1-ethyl-1H-1,3-benzodiazol-2-amine

Cat. No.: B2922699
CAS No.: 27185-22-4
M. Wt: 251.333
InChI Key: ZOTZRLNEVGRAFM-UHFFFAOYSA-N
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Description

“N-benzyl-1-ethyl-1H-1,3-benzodiazol-2-amine” is a chemical compound that belongs to the class of organic compounds known as benzodiazoles . It is a heterocyclic compound with a benzene ring fused to a diazole ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N’-(1,3-benzothiazol-2-yl)-arylamides was carried out using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions using dimethyl formamide as solvent .


Molecular Structure Analysis

The molecular structure of “this compound” can be characterized by various spectroscopic techniques such as FTIR, 1H-NMR, 13C-NMR and HRMS . The compound crystallizes in a triclinic crystal system with space group P-1 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 223.28 . The compound is a powder at room temperature . The melting point is reported to be between 148-150°C .

Scientific Research Applications

Synthetic Methodologies

N-benzyl-1-ethyl-1H-1,3-benzodiazol-2-amine is involved in various synthetic processes. For example, the direct amination of azoles via catalytic C-H, N-H coupling has been demonstrated, highlighting the utility of such compounds in creating aminated products efficiently. This process involves copper catalysts to facilitate the amination at specific positions on azoles, providing a high yield of the aminated product (D. Monguchi et al., 2009) Direct amination of azoles via catalytic C-H, N-H coupling.

Corrosion Inhibition

Research has also identified the role of benzimidazole derivatives, closely related to this compound, in corrosion inhibition. These derivatives show significant potential in preventing mild steel corrosion in acidic media by forming insoluble complexes with ferrous species, which adsorb on the steel surface (Yongming Tang et al., 2013) Novel benzimidazole derivatives as corrosion inhibitors of mild steel in the acidic media. Part I: Gravimetric, electrochemical, SEM and XPS studies.

Antitumor Activities

The synthesis and evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles have been explored, revealing highly selective and potent antitumor properties. These studies indicate that metabolic inactivation can be minimized through structural modifications, and amino acid conjugation to the primary amine function has been employed to enhance solubility and therapeutic efficacy (T. Bradshaw et al., 2002) Preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles.

Properties

IUPAC Name

N-benzyl-1-ethylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3/c1-2-19-15-11-7-6-10-14(15)18-16(19)17-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTZRLNEVGRAFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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